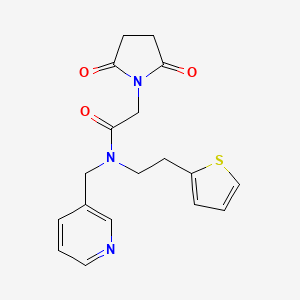

2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide

Description

2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a structurally complex acetamide derivative featuring three distinct functional groups:

- Pyrrolidinone ring (2,5-dioxopyrrolidin-1-yl): This moiety is known for its role in enhancing metabolic stability and modulating pharmacokinetic properties due to its rigid, planar structure .

- Pyridin-3-ylmethyl group: The pyridine ring contributes to hydrogen bonding and π-π stacking interactions, which are critical for target binding in medicinal chemistry applications .

Properties

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c22-16-5-6-17(23)21(16)13-18(24)20(9-7-15-4-2-10-25-15)12-14-3-1-8-19-11-14/h1-4,8,10-11H,5-7,9,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUTUZRNNHAIUFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a hybrid molecule that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and pain management. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H18N2O4S

- Molecular Weight : 318.38 g/mol

Structural Features

The presence of the pyrrolidine and thiophene moieties suggests potential interactions with various biological targets, making it a candidate for multitargeted therapeutic applications.

Anticonvulsant and Antinociceptive Properties

Recent studies have highlighted the anticonvulsant and antinociceptive properties of related compounds derived from the pyrrolidine scaffold. For instance, a study on hybrid pyrrolidine derivatives demonstrated their efficacy in several seizure models, including the maximal electroshock (MES) test and pentylenetetrazole (PTZ) induced seizures. The lead compound in this study exhibited an ED50 of 23.7 mg/kg in the MES test, indicating strong anticonvulsant activity .

The biological activity of these compounds is believed to be mediated through multiple mechanisms:

- Sodium/Calcium Channel Modulation : Inhibition of central sodium/calcium currents.

- TRPV1 Receptor Antagonism : Interaction with transient receptor potential vanilloid 1 (TRPV1) receptors contributes to pain modulation .

Case Studies and Research Findings

Pharmacokinetics and Toxicity

The pharmacokinetic profile of these compounds is crucial for their therapeutic application. The lead compound from the anticonvulsant study demonstrated favorable ADME-Tox properties, suggesting good absorption and metabolism profiles suitable for further development in clinical settings .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant anticonvulsant properties. The compound under discussion has been tested in various seizure models:

- Maximal Electroshock (MES) Test : This model assesses the efficacy of compounds in preventing seizures induced by electrical stimulation. The compound showed promising results with an effective dose (ED50) indicating its potential as an anticonvulsant agent.

- Pentylenetetrazole (PTZ) Induced Seizures : Another model used to evaluate the protective effects against chemically induced seizures. The compound demonstrated substantial efficacy, suggesting it may be beneficial for epilepsy treatment.

Antinociceptive Activity

In addition to its anticonvulsant properties, the compound has also been evaluated for its antinociceptive effects:

- Formalin-Induced Pain Model : This model is used to assess pain relief efficacy. The compound exhibited significant pain-relieving properties, indicating its potential use in managing pain conditions.

Study on Hybrid Pyrrolidine Derivatives

A focused study on hybrid pyrrolidine derivatives, including the compound , revealed that certain derivatives possess broad-spectrum anticonvulsant and antinociceptive activities. For instance:

- Compound 22 , a close analogue, showed an ED50 of 23.7 mg/kg in the MES test and 22.4 mg/kg in the 6 Hz test, highlighting its strong anticonvulsant potential .

Mechanistic Insights

The mechanisms underlying the pharmacological effects of these compounds are believed to involve:

Comparison with Similar Compounds

(a) I13: (Z)-N-(2-(dimethylamino)ethyl)-2-(5-fluoro-2-methyl-1-(4-(methylthio)benzylidene)-1H-inden-3-yl)acetamide

- Key Differences: Replaces the pyrrolidinone and pyridine/thiophene groups with a dimethylaminoethyl chain and a fluorinated indenyl system.

- Implications: The dimethylaminoethyl group enhances solubility but may reduce blood-brain barrier penetration compared to the pyridinylmethyl group in the target compound.

(b) Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1, )

- Key Differences: Substitutes the pyrrolidinone with a pyrimidine-thioether and replaces the pyridine/thiophene groups with a thietane ring.

- Implications : The pyrimidine-thioether enhances π-stacking but reduces hydrogen-bonding capacity. The thietane ring introduces strain, which may affect metabolic stability .

Compounds with Pyridine and Thiophene Moieties

(a) I12: [1-(4-isopropylbenzyl)-4-(2-(2-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-4-yl)ethyl)-1,4-diazepane (Bb2)]

- Key Differences : Incorporates a diazepane ring and pyridin-4-yl (vs. pyridin-3-yl in the target compound).

- Pyridin-4-yl’s axial nitrogen orientation alters electronic interactions compared to pyridin-3-yl’s equatorial position .

(b) N-(3-acetyl-2-thienyl)-2-bromoacetamide ()

- Key Differences: Replaces the pyrrolidinone and pyridine groups with a bromoacetamide and acetylthiophene.

- The acetylthiophene improves solubility but reduces aromatic stacking .

Pharmacologically Relevant Acetamides

Goxalapladib ()

- Key Differences: Features a naphthyridine core and trifluoromethyl biphenyl group instead of pyrrolidinone and pyridine/thiophene.

- Implications : The naphthyridine core enhances binding to hydrophobic pockets, while the trifluoromethyl group improves metabolic resistance. However, the larger molecular weight (718.80 vs. ~400 for the target compound) may limit bioavailability .

Key Comparative Data Table

| Property | Target Compound | I13 | I12 | Goxalapladib |

|---|---|---|---|---|

| Molecular Weight | ~400 (estimated) | ~450 | ~500 | 718.80 |

| Key Functional Groups | Pyrrolidinone, pyridine, thiophene | Indenyl, dimethylaminoethyl | Diazepane, pyrimidine | Naphthyridine, trifluoromethyl |

| Synthetic Complexity | Moderate | High | High | Very High |

| Potential Applications | Enzyme inhibition, CNS targets | Anti-inflammatory | Anticancer | Atherosclerosis therapy |

| References |

Preparation Methods

Reductive Amination Approach

Pyridin-3-ylmethanamine (1.0 eq) and 2-(thiophen-2-yl)acetaldehyde (1.2 eq) are dissolved in anhydrous methanol under nitrogen. Sodium cyanoborohydride (1.5 eq) is added portionwise at 0°C, followed by glacial acetic acid to maintain pH 4–5. The reaction proceeds at room temperature for 12 hours. Post-reaction, the mixture is neutralized with saturated NaHCO₃, extracted with ethyl acetate, and purified via silica gel chromatography (eluent: 5% MeOH in CH₂Cl₂) to yield the secondary amine (65–70% yield).

Key Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 1.6 Hz, 1H, pyridine-H), 7.65–7.58 (m, 1H, pyridine-H), 7.23 (dd, J = 5.1, 1.2 Hz, 1H, thiophene-H), 6.95–6.89 (m, 2H, thiophene-H), 3.82 (s, 2H, CH₂-pyridine), 2.92–2.85 (m, 4H, CH₂-thiophene and CH₂-N).

- HRMS : [M+H]⁺ calculated for C₁₃H₁₅N₂S: 239.0954; found: 239.0956.

Alkylation Approach

Pyridin-3-ylmethanamine (1.0 eq) is treated with 2-(thiophen-2-yl)ethyl bromide (1.1 eq) in acetonitrile with K₂CO₃ (2.0 eq) at reflux for 24 hours. The crude product is filtered, concentrated, and purified via flash chromatography (eluent: EtOAc/hexanes, 1:1) to afford the secondary amine (55–60% yield).

Activation of 2-(2,5-Dioxopyrrolidin-1-yl)acetic Acid

NHS Ester Formation

2-(2,5-Dioxopyrrolidin-1-yl)acetic acid (1.0 eq) is dissolved in anhydrous THF under nitrogen. N-Hydroxysuccinimide (NHS, 1.2 eq) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.5 eq) are added at 0°C. The reaction stirs at room temperature for 6 hours. The precipitated urea is filtered, and the filtrate is concentrated under vacuum to yield the NHS ester as a white solid (85–90% yield).

Key Characterization :

Amide Bond Formation

The NHS ester (1.0 eq) is combined with N-(pyridin-3-ylmethyl)-2-(thiophen-2-yl)ethanamine (1.2 eq) in anhydrous DMF. Triethylamine (2.0 eq) is added to scavenge HCl, and the reaction stirs at 50°C for 12 hours. The mixture is diluted with water, extracted with EtOAc, and purified via reverse-phase HPLC (ACN/H₂O, 0.1% TFA) to yield the title compound (70–75% yield).

Key Characterization :

- ¹³C NMR (100 MHz, DMSO-d₆): δ 170.2 (C=O, amide), 168.9 (C=O, succinimide), 149.5 (pyridine-C), 135.8 (thiophene-C), 125.3–124.1 (aromatic-C), 48.5 (CH₂-pyridine), 42.7 (CH₂-thiophene), 28.3 (succinimide-CH₂).

- HPLC Purity : 98.5% (tR = 8.2 min, C18 column).

Comparative Analysis of Synthetic Routes

| Parameter | Reductive Amination | Alkylation |

|---|---|---|

| Yield | 65–70% | 55–60% |

| Reaction Time | 12 h | 24 h |

| Byproducts | Minimal | Tertiary amine |

| Purification Difficulty | Moderate | High |

The reductive amination route is favored due to higher yields and fewer side reactions.

Mechanistic Insights

- NHS Ester Activation : EDC·HCl mediates the conversion of the carboxylic acid to an intermediate O-acylisourea, which reacts with NHS to form the stable active ester.

- Amine Coupling : The secondary amine nucleophilically attacks the NHS ester’s carbonyl, displacing NHS and forming the acetamide bond.

Scale-Up Considerations

- Solvent Choice : DMF ensures solubility but requires thorough removal due to toxicity.

- Catalyst Loading : EDC·HCl at 1.5 eq balances cost and efficiency.

- Purification : Reverse-phase HPLC resolves polar impurities, ensuring >98% purity.

Q & A

Basic: What are the recommended synthetic routes for preparing this compound, and how are reaction conditions optimized?

Answer:

The synthesis involves coupling the pyrrolidinone and thiophene-ethyl-pyridinylmethyl acetamide moieties via amide bond formation. Key steps include:

- Coupling reagents : Use carbodiimides (e.g., EDC/HCl) in dichloromethane with triethylamine as a base, ensuring activation of carboxylic acid intermediates .

- Solvent and temperature : Reactions are typically conducted at 273–298 K to minimize side reactions .

- Monitoring : Thin-layer chromatography (TLC) or HPLC is used to track reaction progress .

- Purification : Column chromatography or recrystallization from methanol/acetone mixtures yields high-purity products .

Basic: Which spectroscopic and analytical techniques are critical for structural characterization?

Answer:

- NMR spectroscopy : 1H/13C NMR confirms the connectivity of the pyrrolidinone, pyridine, and thiophene groups. Key signals include δ ~2.5–3.5 ppm (pyrrolidinone protons) and aromatic protons in δ 6.5–8.5 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z ~400–450 Da) .

- X-ray crystallography : Resolves stereochemistry and confirms hydrogen-bonding patterns in the solid state .

Advanced: How can researchers resolve contradictions in biological activity data across different assays?

Answer:

Contradictions may arise from assay conditions (e.g., cell lines, solvent effects). Methodological solutions include:

- Standardized protocols : Use consistent solvent systems (e.g., DMSO concentration ≤0.1%) to avoid cytotoxicity artifacts .

- Dose-response validation : Perform IC50/EC50 assays in triplicate with positive controls (e.g., reference inhibitors) .

- Purity verification : Confirm compound integrity via HPLC before biological testing .

Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound?

Answer:

SAR studies focus on modifying substituents to enhance target binding:

| Modification | Impact on Activity | Reference |

|---|---|---|

| Pyridine methylation | Alters solubility and receptor affinity | |

| Thiophene substitution | Enhances π-π stacking with hydrophobic pockets | |

| Pyrrolidinone oxidation | Affects metabolic stability |

- In silico docking : Molecular dynamics simulations predict binding modes with enzymes (e.g., kinases) .

Advanced: How can crystallographic data improve understanding of this compound’s reactivity?

Answer:

X-ray diffraction reveals:

- Conformational flexibility : The thiophene-ethyl chain adopts a gauche conformation, influencing solvent accessibility .

- Hydrogen-bond networks : N–H···N interactions stabilize the crystal lattice, suggesting potential intermolecular interactions in biological systems .

- DFT studies : Computational models correlate observed bond angles with electronic properties (e.g., charge distribution on the pyrrolidinone ring) .

Basic: What are the primary biological targets hypothesized for this compound?

Answer:

- Kinase inhibition : The pyrrolidinone moiety may act as a ATP-binding site competitor in kinases .

- Enzyme modulation : Thiophene and pyridine groups suggest interactions with cytochrome P450 isoforms or proteases .

- Cellular assays : Preliminary screens in cancer cell lines (e.g., MCF-7, HepG2) assess antiproliferative activity .

Advanced: What methodologies assess environmental stability and degradation pathways?

Answer:

- Hydrolysis studies : Incubate the compound in buffers (pH 2–12) at 310 K, monitoring degradation via LC-MS .

- Photostability : Expose to UV light (λ = 254 nm) to simulate environmental sunlight effects .

- Microbial degradation : Use soil or wastewater microbiota to identify biotic transformation products .

Advanced: How can researchers validate target engagement in cellular models?

Answer:

- Pull-down assays : Immobilize the compound on beads to capture binding proteins from cell lysates .

- Thermal shift assays : Monitor protein melting curves to confirm stabilization upon ligand binding .

- CRISPR knockouts : Delete putative targets (e.g., kinases) to assess loss of compound efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.